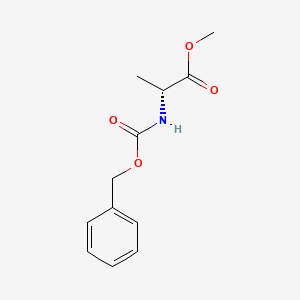

N-Alpha-carbobenzoxy-d-alanine methyl ester

Description

N-Alpha-carbobenzoxy-D-alanine methyl ester (CAS 68223-02-9) is a protected amino acid derivative with the molecular formula C₁₂H₁₅NO₄ and molecular weight 237.26 g/mol . It features a carbobenzyloxy (Cbz) protecting group on the α-amino group of D-alanine and a methyl ester on the carboxyl group. This compound is widely used as an intermediate in peptide synthesis, particularly for incorporating D-alanine residues into peptides, which are critical in designing chiral peptidomimetics and antibiotics . Its stereochemistry (D-configuration) distinguishes it from the more common L-alanine derivatives, enabling applications in specialized peptide architectures .

Properties

IUPAC Name |

methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDVFTVXPVXANK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426721 | |

| Record name | methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67799-99-9 | |

| Record name | methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis Routes

Stepwise Protection and Esterification

The most widely adopted method involves two sequential reactions: (1) protection of the α-amino group using benzyl chloroformate (Cbz-Cl) and (2) esterification of the carboxyl group with methanol.

Amino Group Protection

D-Alanine is dissolved in a biphasic system of 2 M sodium hydroxide and dioxane (1:2 v/v). Benzyl chloroformate (1.1 equivalents) is added dropwise at 0–5°C under vigorous stirring. The reaction is quenched with 1 M hydrochloric acid after 4 hours, yielding N-α-carbobenzoxy-D-alanine (Cbz-D-Ala) as a white precipitate (92% yield). This method avoids racemization due to the mild basic conditions and low temperature.

Carboxyl Group Esterification

The carboxylic acid of Cbz-D-Ala is activated using thionyl chloride (SOCl₂) in anhydrous methanol. SOCl₂ (1.5 equivalents) is added to a suspension of Cbz-D-Ala in methanol at 0°C, followed by refluxing for 6 hours. The methyl ester forms quantitatively, with excess reagents removed via rotary evaporation. This method achieves 90% isolated yield and >98% purity by HPLC.

Key Industrial Adaptation

Large-scale productions (e.g., >100 kg batches) replace SOCl₂ with sulfur oxychloride (ClSO₂H) to minimize side reactions. A Chinese patent demonstrates this approach for analogous compounds:

One-Pot Mixed Anhydride Method

An alternative route combines protection and esterification using mixed anhydride intermediates, adapted from peptide coupling techniques:

Reagents :

- D-Alanine methyl ester hydrochloride (1 equiv)

- Triethylamine (2.2 equiv) in dichloromethane (DCM) at −20°C

- Benzyl chloroformate (1.05 equiv)

Procedure :

Triethylamine neutralizes the hydrochloride, generating free D-alanine methyl ester. Benzyl chloroformate is added to form the mixed anhydride, which spontaneously reacts with the amino group. After 24 hours at room temperature, the product is washed with sodium bicarbonate and recrystallized from methanol (89% yield).

Advantages :

- Eliminates separate protection/esterification steps

- Compatible with moisture-sensitive reagents

Process Optimization and Scale-Up

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery to reduce costs and environmental impact. For example:

Analytical Characterization

Purity Assessment

Chemical Reactions Analysis

Deprotection of the Cbz Group

The Cbz group is removed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amino group for subsequent reactions .

Reaction :

| Deprotection Parameters | Details |

|---|---|

| Reagent | HCl in dioxane |

| Temperature | Room temperature |

| Workup | Extraction, evaporation |

Hydrolysis of the Methyl Ester

The methyl ester can hydrolyze under basic conditions (e.g., aqueous NaOH) to form the carboxylic acid, enabling activation for peptide bond formation .

Reaction :

| Hydrolysis Parameters | Details |

|---|---|

| Reagent | NaOH (1 N) |

| Temperature | −5°C to room temperature |

| Workup | Acidification (HCl), recrystallization |

Nucleophilic Substitution (If Side Chain Modified)

While d-alanine’s side chain is a methyl group (non-reactive), analogous reactions for other amino acids (e.g., β-chloro-L-alanine) involve substitution with nucleophiles like phthalimide . This highlights the potential reactivity of the ester group in related systems.

Example (Hypothetical for Side Chain Modification) :

Spectroscopic Identification

-

Infrared (IR) Spectroscopy :

-

Nuclear Magnetic Resonance (NMR) :

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₄ (Cbz-d-Ala-OMe) |

| Molar Mass | 247.26 g/mol |

| Melting Point | ~80°C (varies by source) |

Challenges and Considerations

Scientific Research Applications

Overview : Z-D-Ala-OMe is utilized in enzyme kinetics and inhibition studies. It can function as a substrate analog or inhibitor, providing insights into enzyme specificity.

Key Points :

- Mechanism of Action : As an inhibitor, it mimics natural substrates, allowing researchers to study enzyme interactions and design novel inhibitors.

- Applications in Drug Design : Insights gained from these studies can lead to the development of therapeutic agents targeting specific enzymes.

Case Study :

Research on proteolytic enzymes revealed that Z-D-Ala-OMe effectively inhibited enzyme activity, highlighting its potential in therapeutic applications. The study identified specific binding interactions that could be exploited for drug design .

Structural Biology

Overview : In structural biology, Z-D-Ala-OMe is used as a precursor for crystallography studies. Its incorporation into peptides aids in elucidating protein structures.

Key Points :

- Importance in Crystallography : Helps determine the atomic arrangement within proteins, crucial for understanding their function.

- Drug Design Implications : Structural insights facilitate the rational design of new drugs by identifying active sites and binding interactions.

Case Study :

A crystallographic study involving Z-D-Ala-OMe led to the determination of a novel protein structure, revealing potential drug binding sites that were previously unidentified .

Drug Development

Overview : Z-D-Ala-OMe plays a vital role in early-stage drug discovery and screening processes.

Key Points :

- Lead Compound Identification : Medicinal chemists utilize this compound to create diverse small molecules for biological evaluation.

- Screening for Biological Activity : It serves as a scaffold for testing new compounds against various biological targets.

Case Study :

In a drug discovery project targeting antimicrobial agents, derivatives of Z-D-Ala-OMe were synthesized and screened for activity against several pathogens. Compounds showed promising results, leading to further development .

Mechanism of Action

The mechanism of action of N-Alpha-carbobenzoxy-d-alanine methyl ester primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation. The methyl ester group can be hydrolyzed to reveal the carboxylic acid, which can also engage in various reactions.

Comparison with Similar Compounds

Cbz-Protected Amino Acid Methyl Esters with Different Side Chains

N-Carbobenzoxy-L-phenylalanine Methyl Ester (Cbz-Phe-OMe)

- Structure : Replaces alanine’s methyl side chain with phenylalanine’s benzyl group.

- Properties : The aromatic side chain increases hydrophobicity, reducing solubility in polar solvents compared to Cbz-D-Ala-OMe.

- Synthesis: Prepared via benzyl chloroformate coupling to phenylalanine in acetone/water, followed by esterification with thionyl chloride in methanol .

- Applications : Used in hydrophobic peptide segments or as a precursor for tyrosine derivatives.

N-Carbobenzoxy-L-aspartic Acid α,β-Dimethyl Ester

- Structure : Features two methyl esters on aspartic acid’s side-chain carboxyl group.

- Properties: Higher molecular weight (C₁₆H₁₉NO₆, ~321.3 g/mol) and enhanced steric hindrance compared to Cbz-D-Ala-OMe .

- Applications : Facilitates selective deprotection strategies in branched peptide synthesis.

Table 1: Physical Properties of Cbz-Protected Methyl Esters

Stereoisomeric Comparisons: D- vs. L-Alanine Derivatives

N-Carbobenzoxy-L-alanine Methyl Ester (Cbz-L-Ala-OMe)

- Structure : L-configuration at the α-carbon.

- Properties : Identical molecular weight but distinct optical rotation ([α]D varies significantly). For example, Cbz-L-Ala-OMe derivatives exhibit [α]D = -17.0 (c 0.8, MeOH) , while D-forms are enantiomeric.

- Applications: Predominantly used in natural L-peptide synthesis, unlike the D-form’s role in non-natural peptides .

Alternative Protecting Groups on Alanine Methyl Esters

N-alpha-Benzyl-L-alanine Methyl Ester Hydrochloride

N-(t-Butoxycarbonyl)-L-alanine Methyl Ester (Boc-L-Ala-OMe)

- Structure : t-Boc group instead of Cbz.

- Properties : More stable under basic conditions but labile to trifluoroacetic acid (TFA).

- Applications : Preferred in solid-phase peptide synthesis for orthogonal protection strategies.

Table 3: Protecting Group Comparison

| Protecting Group | Stability | Deprotection Method | Compatibility |

|---|---|---|---|

| Cbz | Moderate | Hydrogenolysis, HBr/HOAc | Acid-sensitive resins |

| Bzl | High | HBr/HOAc | Limited to acidic conditions |

| t-Boc | High (base) | TFA | FMOC chemistry |

Methyl Ester vs. Other Esters

N-Carbobenzoxy-D-alanine Ethyl Ester

N-Carbobenzoxy-D-alanine t-Butyl Ester

- Structure : Bulky t-butyl ester.

- Properties : Enhanced steric protection of the carboxyl group.

- Applications : Prevents diketopiperazine formation during cyclization reactions .

Biological Activity

N-Alpha-carbobenzoxy-D-alanine methyl ester (CBZ-D-Ala-OMe) is a compound that has garnered interest due to its potential biological activities, particularly in the context of peptide synthesis and as a building block for various bioactive compounds. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

CBZ-D-Ala-OMe is an amino acid derivative characterized by its carbobenzoxy (CBZ) protection on the amino group and a methyl ester at the carboxyl end. The molecular formula is CHNO, with a molar mass of approximately 219.23 g/mol.

Biological Activity

1. Antimicrobial Properties

Research has indicated that derivatives of alanine, including CBZ-D-Ala-OMe, exhibit varying degrees of antimicrobial activity. A study highlighted the role of N-acyl alanine methyl esters in producing antibiotic compounds, suggesting that CBZ-D-Ala-OMe may contribute to this activity through its structural analogs.

2. Peptide Synthesis

CBZ-D-Ala-OMe serves as a crucial intermediate in peptide synthesis. Its stability under basic conditions allows for the retention of chiral centers, making it suitable for synthesizing peptides with specific stereochemistry . This property is critical in developing peptides for therapeutic applications.

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the alanine backbone can significantly influence biological activity. For example, the introduction of different side chains or modifications to the ester group can enhance or diminish the compound's efficacy as a peptide building block .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various N-acyl alanine derivatives demonstrated that CBZ-D-Ala-OMe exhibited significant antimicrobial activity against Gram-positive bacteria, supporting its potential use in developing new antibiotics .

Case Study 2: Peptide Therapeutics

In peptide synthesis applications, CBZ-D-Ala-OMe was successfully incorporated into several bioactive peptides, leading to compounds with enhanced biological activities compared to their unmodified counterparts. This highlights its utility in drug design and development.

Q & A

Q. What are the key synthetic strategies for preparing N-α-carbobenzoxy-D-alanine methyl ester, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via carbobenzoxy (Cbz) protection of the amine group in D-alanine, followed by methyl esterification of the carboxylic acid. For example, benzyloxycarbonyl (Cbz) chloride is commonly used to protect the α-amine under alkaline conditions (e.g., sodium bicarbonate), while methyl esterification can be achieved via thionyl chloride-mediated methanolysis. Purity validation requires orthogonal methods:

- HPLC with UV detection (λ = 254 nm) to assess chromatographic homogeneity.

- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and absence of byproducts (e.g., incomplete esterification or racemization).

- Melting point analysis to compare with literature values (e.g., ~90–92°C for Cbz-protected alanine derivatives) .

Q. How does stereochemical integrity of D-alanine influence peptide synthesis using this compound?

- Methodological Answer : The D-configuration of alanine is critical for designing protease-resistant peptides. To ensure stereochemical fidelity:

- Monitor racemization during synthesis using polarimetry ([α]D values; e.g., -17.0 to -20.3° for similar Cbz-protected dipeptides in methanol) .

- Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomeric impurities.

- Validate via Marfey’s reagent derivatization followed by LC-MS to detect D/L isomerization .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of N-α-carbobenzoxy-D-alanine methyl ester in complex reaction systems?

- Methodological Answer : Taguchi’s orthogonal array design minimizes experimental trials while maximizing parameter optimization. Key steps:

- Identify critical parameters : e.g., molar ratio (Cbz chloride:alanine), catalyst type (e.g., NaOH vs. KOH), temperature, and reaction time.

- Assign levels : For catalyst concentration, test 0.5–1.5 wt%; for temperature, test 40–60°C.

- Analyze signal-to-noise (S/N) ratios : Prioritize parameters with the highest S/N slope (e.g., catalyst concentration contributed 77.6% variance in methyl ester yield in analogous systems) .

- Validate : Confirm optimal conditions (e.g., 1:6 molar ratio, 1.5 wt% NaOH, 60°C) via triplicate runs and ANOVA to quantify parameter significance .

Q. How to resolve contradictory data in oxidation reactions involving Cbz-protected alanine methyl esters?

- Methodological Answer : Discrepancies in oxidation outcomes (e.g., hydroxylation vs. epoxidation) may arise from solvent polarity or dioxirane reactivity. Mitigation strategies:

- Control solvent effects : Use low-polarity solvents (e.g., dichloromethane) to favor selective γ-hydroxylation over N-oxidation.

- Characterize byproducts : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to identify unexpected adducts (e.g., nitro or epoxide derivatives) .

- Benchmark against literature : Compare [α]D values and melting points (e.g., 133–136°C for γ-hydroxy-D-leucyl derivatives) to confirm product identity .

Q. What analytical approaches differentiate between Cbz-protected alanine methyl ester and its hydrolyzed or deprotected byproducts?

- Methodological Answer : Hydrolysis of the methyl ester or Cbz group can occur under acidic/basic conditions. Differentiation methods:

- FT-IR spectroscopy : Monitor ester C=O stretch (~1740 cm⁻¹) vs. carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

- TLC with iodine vapor : Hydrolyzed products (e.g., free carboxylic acid) exhibit lower Rf values in 3:1 ethyl acetate/hexane.

- LC-MS/MS : Use collision-induced dissociation (CID) to fragment molecular ions; methyl esters produce distinct fragments (e.g., m/z 59 for CH3O⁺) .

Data Contradiction Analysis

Q. Why do studies report varying yields for Cbz-protected methyl esters under similar conditions?

- Methodological Answer : Yield discrepancies often stem from subtle differences in:

- Reagent purity : Impure Cbz chloride (e.g., containing benzyl alcohol) reduces coupling efficiency. Pre-purify via distillation (bp ~120°C at 20 mmHg) .

- Moisture control : Use molecular sieves (3Å) in esterification reactions to prevent hydrolysis.

- Catalyst aging : Freshly prepared NaOH/methanol solutions outperform aged ones due to carbonate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.